4-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC17848587
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO4 |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16) |
| Standard InChI Key | CYODNDBPPDGALB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure features a pyrrolidine ring substituted at the 1-position with a Boc group and at the 4-position with an allyl moiety. The carboxylic acid group at the 2-position enhances reactivity in coupling reactions. The Boc group (tert-butoxycarbonyl) protects the amine, while the allyl group offers a site for further functionalization via olefin metathesis or cross-coupling reactions .
Table 1: Key Structural and Physical Properties
Stereochemical Considerations
The compound exists in multiple stereoisomeric forms, with the (2S,4S) and (2S,4R) configurations being most studied. The (2S,4S) isomer, for instance, is critical in synthesizing antiviral agents like Velpatasvir, where chirality dictates biological activity . Computational studies using Gaussian software have elucidated hydrogen-bonding patterns that stabilize specific stereoisomers during crystallization .
Synthesis Methods
Boc Protection and Allylation
The synthesis typically begins with L-proline or its derivatives. The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Subsequent allylation at the 4-position is achieved via alkylation with allyl bromide or palladium-catalyzed allylic substitution .
Example Procedure:
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Boc Protection: L-proline is treated with Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding N-Boc-proline .
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Allylation: N-Boc-proline undergoes allylation using allyl bromide and a base (e.g., NaH) in tetrahydrofuran (THF), followed by acidic workup to isolate the product .
Table 2: Representative Synthetic Routes
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical methods. For example, ball milling N-Boc-proline with allyl carbonate reduced reaction times from 42 hours to 4 hours while improving yields (32% → 56%) . This approach aligns with sustainable chemistry goals by minimizing toxic solvent use .
Applications in Organic Synthesis
Peptide Synthesis
The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling of amino acids. The allyl group is selectively removed via palladium-catalyzed deprotection, allowing orthogonal functionalization . For instance, the compound was used in synthesizing PZ-1190, a multitarget antipsychotic agent, via mechanochemical protocols .
Chiral Building Blocks
The compound’s stereocenters make it valuable for asymmetric synthesis. In antiviral drug development, the (2S,4S) isomer was resolved using chiral stationary phases, achieving >99% enantiomeric excess (ee) .
Case Study: Velpatasvir Intermediate
A 2024 study demonstrated the separation of (2S,4S)- and (2S,4R)-isomers via crystallization. Only the (2S,4S)-isomer formed stable hydrates due to three intramolecular hydrogen bonds, enabling >98% purity without chromatography .
Research Findings and Innovations
Mechanochemical Applications
Multistep mechanosynthesis has emerged as a key innovation. For PZ-1190, grinding intermediates with ceramic balls eliminated column chromatography, reducing waste and cost . This method maintained stereochemical integrity, with no racemization observed at the 2S position .
Catalytic Transformations
The allyl group participates in ring-closing metathesis (RCM) with Grubbs catalysts, forming cyclic peptides. In one example, RCM of a dipeptide derivative yielded a 14-membered macrocycle with 82% efficiency .
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